REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:9]=[C:8]([C:10]2[CH:11]=[N:12][CH:13]=[CH:14][CH:15]=2)[CH:7]=[CH:6][C:5]=1[NH2:16])([O-])=O>[Pd].C(O)C.CC(=O)OCC>[N:12]1[CH:13]=[CH:14][CH:15]=[C:10]([C:8]2[CH:9]=[C:4]([NH2:1])[C:5]([NH2:16])=[CH:6][CH:7]=2)[CH:11]=1 |f:2.3|
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=CC(=C1)C=1C=NC=CC1)N
|
Name
|
|
Quantity
|
90 mg
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
ethanol EA
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O.CC(OCC)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filtration and concentration under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
N1=CC(=CC=C1)C=1C=C(C(=CC1)N)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 621 mg | |
YIELD: CALCULATEDPERCENTYIELD | 102.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |